molecular formula C11H10BNO2 B1418821 (5-Phenylpyridin-3-yl)boronic acid CAS No. 850991-38-7

(5-Phenylpyridin-3-yl)boronic acid

Cat. No. B1418821
CAS RN: 850991-38-7
M. Wt: 199.02 g/mol
InChI Key: FVWWKNZKPWWOCF-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of “(5-Phenylpyridin-3-yl)boronic acid” is C11H10BNO2 . The InChI code is 1S/C11H10BNO2/c14-12(15)11-6-10(7-13-8-11)9-4-2-1-3-5-9/h1-8,14-15H .


Chemical Reactions Analysis

Boronic acids, including “this compound”, are known to be used in several synthetic reactions including metal-catalyzed processes like Suzuki–Miyaura reaction, acid catalysis, asymmetric synthesis of amino acids, and hydroboration .


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 199.02 . More detailed physical and chemical properties may be found in specific databases or literature .

Scientific Research Applications

Synthesis and Chemical Properties

(5-Phenylpyridin-3-yl)boronic acid and related compounds are integral in the synthesis of various novel structures, showcasing versatility and potential in organic chemistry. Bouillon et al. (2002) and Bouillon et al. (2003) elaborated on the synthesis of halopyridinylboronic acids and esters, highlighting their role in regioselective halogen–metal exchange reactions and Pd-catalyzed coupling, offering pathways to new pyridine libraries (Bouillon et al., 2002, Bouillon et al., 2003).

Optical and Material Applications

The compound has been implicated in the modulation of optical properties, especially in nanotechnology. Mu et al. (2012) explored the optical modulation of phenyl boronic acid-grafted, polyethylene glycol-wrapped single-walled carbon nanotubes, establishing its role in saccharide recognition and hinting at its potential for biomedical applications (Mu et al., 2012). Zhang et al. (2020) synthesized novel phosphorescent host materials based on triphenylpyridine derivatives, incorporating phenylboronic acid and its derivatives, showcasing their contribution to the development of materials with high triplet energy levels and promising photophysical properties (Zhang et al., 2020).

Boronic Acid Catalysis

The versatility of boronic acids, including this compound, extends to catalysis. Hashimoto et al. (2015) showcased the use of boronic acid in catalysis, notably in enantioselective aza-Michael additions, paving the way for the synthesis of densely functionalized cyclohexanes (Hashimoto et al., 2015).

Biomedical Applications

The interaction of boronic acids with biological molecules has been a subject of interest due to their potential therapeutic applications. Otsuka et al. (2003) studied the binding profile of phenylboronic acid with N-acetylneuraminic acid (Neu5Ac), revealing its high complexing ability at physiological pH and suggesting its selective recognition of glycosylated components on biological membranes (Otsuka et al., 2003).

Mechanism of Action

Target of Action

The primary targets of “(5-Phenylpyridin-3-yl)boronic acid” are currently unknown.

Pharmacokinetics

The compound has a predicted boiling point of 439.3±47.0 °C and a predicted density of 1.24±0.1 g/cm3 . It is recommended to be stored under inert gas (nitrogen or Argon) at 2-8°C .

Action Environment

The action, efficacy, and stability of “this compound” can be influenced by various environmental factors. For instance, the compound’s stability can be affected by temperature and the presence of inert gas . .

Safety and Hazards

As with any chemical, safety precautions should be taken when handling “(5-Phenylpyridin-3-yl)boronic acid”. It is recommended to use personal protective equipment and ensure adequate ventilation. Avoid contact with skin, eyes, or clothing. Avoid ingestion and inhalation. Avoid dust formation .

properties

IUPAC Name

(5-phenylpyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BNO2/c14-12(15)11-6-10(7-13-8-11)9-4-2-1-3-5-9/h1-8,14-15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVWWKNZKPWWOCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CN=C1)C2=CC=CC=C2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00672180
Record name (5-Phenylpyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00672180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

850991-38-7
Record name (5-Phenylpyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00672180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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